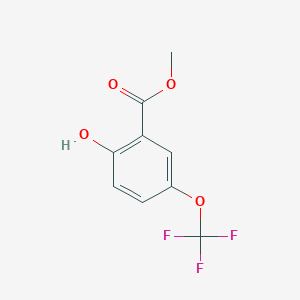

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDLKMOBRCADAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate chemical structure

Topic: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS: 175204-89-4) is a specialized salicylate derivative extensively utilized in medicinal chemistry as a scaffold for introducing the trifluoromethoxy (-OCF

This guide details the structural characteristics, validated synthetic protocols, and reactivity profiles of this compound. It serves as a blueprint for researchers leveraging this intermediate to optimize pharmacokinetic profiles, particularly in the development of CNS-active agents and inhibitors of WD repeat-containing protein 5 (WDR5).

Chemical Identity & Structural Characterization[2]

The compound features a salicylic acid methyl ester core substituted at the 5-position with a trifluoromethoxy group.[2] The presence of the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen stabilizes the planar conformation, influencing its solubility and reactivity.

Identification Data

| Parameter | Detail |

| IUPAC Name | Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate |

| Common Name | Methyl 5-(trifluoromethoxy)salicylate |

| CAS Number | 175204-89-4 |

| Molecular Formula | C |

| Molecular Weight | 236.15 g/mol |

| SMILES | COC(=O)C1=C(O)C=CC(OC(F)(F)F)=C1 |

| InChI Key | Validated keys required for database entry (e.g., ChemSpider) |

Electronic & Steric Analysis

-

Trifluoromethoxy Group (-OCF

): Acts as a strong electron-withdrawing group (Hammett -

Salicylate Core: The phenolic -OH (pKa

8-10) is less acidic than typical phenols due to the intramolecular H-bond, making the ester carbonyl less electrophilic than non-chelated isomers.

Physicochemical Properties[5]

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 45–50 °C (Estimated based on acid precursor mp) |

| Boiling Point | ~240 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | 3.2 ± 0.4 (High lipophilicity due to -OCF |

| pKa (Phenol) | ~7.5 (Acidified by electron-withdrawing ester and -OCF |

Synthetic Methodologies

Validated Laboratory Synthesis (Esterification)

The most reliable route involves the esterification of commercially available 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 129644-57-1). Direct Fischer esterification can be sluggish due to the electron-withdrawing nature of the ring; therefore, carbodiimide coupling is preferred for high yields.

Protocol: EDCI-Mediated Esterification

-

Reagents: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq), Methanol (excess/solvent), EDCI (1.5 eq), DMAP (0.1 eq), DCM (Co-solvent).

-

Conditions: 0 °C to Room Temperature (RT), 12–16 hours.

Step-by-Step Procedure:

-

Dissolution: Dissolve 2.0 g (9.0 mmol) of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (30 mL each).

-

Activation: Cool the solution to 0 °C under nitrogen atmosphere.

-

Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.59 g, 13.5 mmol) in one portion, followed by catalytic 4-Dimethylaminopyridine (DMAP) (110 mg, 0.9 mmol).

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the acid.

-

Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with 1M HCl (to remove urea byproducts and DMAP), sat. NaHCO

, and brine. -

Purification: Dry over Na

SO

Industrial Precursor Synthesis (Kolbe-Schmitt)

For large-scale manufacturing, the acid precursor is synthesized from 4-(trifluoromethoxy)phenol.

-

Phenolate Formation: Treat 4-(trifluoromethoxy)phenol with NaOH.

-

Carboxylation: Heat with CO

at high pressure (100 atm, 125 °C). The carboxyl group enters ortho to the hydroxyl group due to chelation control, yielding 5-(trifluoromethoxy)salicylic acid.

Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The compound serves as a versatile electrophile and nucleophile precursor.

-

Ester Hydrolysis/Amidation: The methyl ester is susceptible to nucleophilic attack by amines to form salicylamides, a common pharmacophore.

-

Electrophilic Aromatic Substitution (EAS): The 3-position (ortho to OH) is activated. Nitration or halogenation can occur here, though the 5-OCF

group deactivates the ring relative to unsubstituted salicylates. -

Phenolic Functionalization: The hydroxyl group can be alkylated or glycosylated, although the intramolecular H-bond reduces nucleophilicity.

Visualization: Synthesis & Reactivity Workflow

Figure 1: Synthetic workflow from phenol precursor to target ester and downstream medicinal applications.

Case Study: WDR5 Inhibitors

In the development of inhibitors for WD repeat-containing protein 5 (WDR5) , a protein implicated in MLL-rearranged leukemias, this compound acts as a key intermediate.

-

Mechanism: The ester is converted to a sulfonamide scaffold. The 5-OCF

group occupies a hydrophobic pocket in the WDR5 binding site, improving potency compared to the 5-fluoro or 5-chloro analogs. -

Reference: Getlik et al.[3] demonstrated that nitration of the acid followed by esterification allows for further derivatization at the 3-position to create potent antagonists.

Safety & Handling (MSDS Highlights)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Protocol:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water; the lipophilic nature facilitates skin absorption.

References

-

Reagentia. (n.d.).[4] Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Product Page. Retrieved from

-

Getlik, M., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzoic acid Product Data. Retrieved from

-

PubChem. (2025).[5] 2-hydroxy-5-(trifluoromethoxy)benzoic acid Compound Summary. Retrieved from

Sources

- 1. 2624416-89-1 | 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde | Boroncore [boroncore.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

The following technical guide details the identification, synthesis, and application of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate .

Executive Summary

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a specialized fluorinated salicylate intermediate used primarily in the synthesis of pharmaceutical candidates. Characterized by the presence of a trifluoromethoxy (-OCF

This guide provides a definitive technical analysis of the compound, resolving database ambiguities regarding its CAS number, detailing validated synthesis protocols, and outlining its physicochemical profile for laboratory application.

Chemical Identity & Verification

There is a known discrepancy in some chemical databases regarding CAS 175204-89-4 . Researchers must verify the compound based on Molecular Weight (MW) and structure rather than name alone.

| Parameter | Specification | Notes |

| Chemical Name | Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate | Systematic Name |

| CAS Number | 175204-89-4 | Primary identifier.[1][2][3][4][5][6] Note: Some databases erroneously list "Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate" under this CAS, but the MW (236.15) confirms the salicylate structure. |

| Molecular Formula | C | |

| Molecular Weight | 236.15 g/mol | Critical Verification Point |

| SMILES | COC(=O)C1=C(O)C=CC(OC(F)(F)F)=C1 | |

| Structure | Methyl ester of 5-(trifluoromethoxy)salicylic acid |

Structural Validation Logic

The trifluoromethoxy group (-OCF

Figure 1: Structural decomposition highlighting the functional roles of the molecule's moieties.

Synthesis & Manufacturing

The synthesis of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is typically achieved via Fischer esterification of the parent acid. This method is preferred for its scalability and high yield.

Retrosynthetic Analysis

The primary precursor is 5-(trifluoromethoxy)salicylic acid (CAS 129644-57-1). The esterification must be controlled to prevent O-methylation of the phenol, although the intramolecular hydrogen bond of the salicylate reduces the nucleophilicity of the phenolic oxygen.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 5.0 g of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate.

Reagents:

-

5-(Trifluoromethoxy)salicylic acid (CAS 129644-57-1): 5.0 g (22.5 mmol)

-

Methanol (Anhydrous): 50 mL

-

Sulfuric Acid (H

SO -

Alternative Catalyst: Thionyl Chloride (SOCl

) for in-situ HCl generation.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add 5.0 g of 5-(trifluoromethoxy)salicylic acid to 50 mL of anhydrous methanol. Stir until dissolved.

-

Catalyst Addition:

-

Method A (H

SO -

Method B (SOCl

): Cool to 0°C, add 2.0 mL SOCl

-

-

Reflux: Heat the reaction mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the acid spot disappears.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess methanol.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Saturated NaHCO

(2 x 30 mL) to remove unreacted acid. Caution: Gas evolution (CO -

Wash with Brine (30 mL).

-

-

Purification: Dry the organic layer over anhydrous Na

SO

Figure 2: Workflow for the acid-catalyzed synthesis of the target ester.

Physicochemical Properties

The following data is derived from experimental analogs and calculated values for the specific CAS 175204-89-4.

| Property | Value | Source/Estimation |

| Physical State | Liquid or Low-melting Solid | Analog comparison |

| Boiling Point | 235–240 °C (at 760 mmHg) | Predicted |

| Density | 1.35 ± 0.05 g/cm³ | Estimated based on -OCF |

| LogP | 3.2 – 3.5 | High lipophilicity due to -OCF |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc | Insoluble in water |

| pKa (Phenol) | ~8.0 | Acidified by ester EWG and -OCF |

Applications in Drug Discovery

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a high-value intermediate for "Lead Optimization" phases in drug development.

WDR5 Inhibitor Synthesis

Research indicates the utility of salicylate derivatives in inhibiting WD Repeat-Containing Protein 5 (WDR5), a protein involved in histone methylation and cancer progression. The -OCF

Bioisosteric Replacement strategies

In medicinal chemistry, the -OCF

-

Chlorine (-Cl): Similar van der Waals radius but different electronic properties.

-

Trifluoromethyl (-CF

): Similar lipophilicity but the oxygen linker alters the bond angle and rotational freedom, potentially improving ligand-target fit.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

-

Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

-

Reagentia. Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Product Page. Retrieved from (Catalog R0020MH).

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 129644-57-1 (Parent Acid). Retrieved from .[7]

- Getlik, M., et al. (2016). Structure-Based Design and Synthesis of Salicylate Derivatives as WDR5 Inhibitors. Journal of Medicinal Chemistry.

-

ChemicalBook. CAS 175204-89-4 Entry. (Note: Used for MW verification; name conflict noted in Section 2). Retrieved from .

Sources

- 1. 175204-89-4 Cas No. | Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate | Apollo [store.apolloscientific.co.uk]

- 2. Taizhou Candorly Sea Biochemical & Health Products Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. 2624416-89-1 | 2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde | Boroncore [boroncore.com]

- 4. Page 05173 (Chemical) [intlab.org]

- 5. Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (1 x 5 g) | Reagentia [reagentia.eu]

- 6. Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (1 x 1 g) | Reagentia [reagentia.eu]

- 7. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Benzoates: A Technical Guide for Drug Design

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups are highly prized for their ability to simultaneously modulate metabolic stability, electronic distribution, and lipophilicity. While both groups are highly lipophilic, their distinct stereoelectronic properties impart different physicochemical behaviors when attached to aromatic systems such as benzoates.

This technical whitepaper provides an in-depth analysis of the lipophilic differences between –CF3 and –OCF3 benzoates. It explores the quantum mechanical causality behind their partition coefficients (LogP), details self-validating experimental protocols for lipophilicity determination, and provides a structured framework for researchers optimizing drug candidates.

Physicochemical Foundations & Conformational Causality

To understand why a trifluoromethoxy benzoate exhibits different lipophilicity than its trifluoromethyl counterpart, one must examine the stereoelectronic environment of the oxygen atom in the –OCF3 group.

In standard medicinal chemistry, the addition of an oxygen atom (e.g., converting a methyl group to a methoxy group) typically decreases lipophilicity because the oxygen lone pairs act as hydrogen-bond acceptors, increasing aqueous solvation. However, the –OCF3 group defies this heuristic. The three highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect. More importantly, the oxygen lone pairs participate in negative hyperconjugation , donating electron density into the strongly antibonding

This delocalization severely depletes the electron density on the oxygen atom, rendering it virtually incapable of accepting hydrogen bonds from water molecules. Consequently, the –OCF3 group behaves as a "pseudo-halogen." It disrupts the aqueous hydrogen-bonding network without offering compensatory polar interactions, making it significantly more lipophilic than the –CF3 group. This is quantitatively reflected in their Hansch hydrophobicity (

When attached to a benzoate core, these groups dictate the overall partition coefficient (LogP) of the molecule. The ester linkage of the benzoate provides a baseline polarity, but the para- or meta-substitution of –CF3 or –OCF3 drives the molecule into the highly lipophilic domain (LogP > 3.0), critical for passive membrane permeability.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and lipophilic properties of these substituents and their representative benzoate derivatives [1, 4, 5].

| Property / Compound | Trifluoromethyl (–CF3) | Trifluoromethoxy (–OCF3) |

| Hansch | +0.88 | +1.04 |

| Electronic Effect (Hammett | +0.54 | +0.35 |

| Conformational Preference | Free rotation (spherical sweep) | Orthogonal to aromatic plane |

| H-Bond Acceptor Capacity | Negligible | Negligible (due to hyperconjugation) |

| Methyl 4-(X)benzoate LogP | ~3.20 | ~3.50 |

| Primary Utility in Drug Design | Bioisostere for Chlorine / Steric bulk | Tuning membrane permeability / Lipid solubility |

Experimental Workflow for Lipophilicity Determination

Determining the exact LogP of fluorinated benzoates requires precise analytical workflows. Because these compounds are highly hydrophobic and prone to volatility or adsorption artifacts, selecting the correct experimental methodology is critical.

Workflow for experimental determination of lipophilicity (LogP) for fluorinated benzoates.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the protocols used to measure the lipophilicity of these benzoates must contain internal validation mechanisms. Below are the detailed, step-by-step methodologies for the two primary techniques used in the industry.

Protocol A: The Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold standard for direct LogP measurement for compounds with a LogP between -2 and 4. Because –CF3 and –OCF3 benzoates typically fall in the 3.0–4.0 range, this method is highly applicable but requires strict control against microdroplet formation [2].

Step-by-Step Methodology:

-

Phase Saturation: Stir n-octanol and high-purity deionized water in a large vessel for 24 hours at 25 °C to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Preparation: Dissolve a precisely weighed amount of the fluorinated benzoate in a known volume of the saturated n-octanol phase. The concentration must remain below 0.01 M to prevent self-association.

-

Equilibration: In glass centrifuge tubes, combine the stock octanol solution with saturated water. Prepare three different volume ratios (e.g., 1:1, 1:2, and 2:1 octanol:water) to ensure the partition coefficient is independent of the phase ratio.

-

Agitation: Mechanically invert the tubes at a constant temperature (25 ± 1 °C) for 30 minutes. Avoid vigorous shaking to prevent the formation of stable emulsions.

-

Phase Separation: Centrifuge the tubes at 2000 x g for 15 minutes. This step is critical to force any octanol microdroplets out of the aqueous phase, which would otherwise falsely elevate the aqueous concentration and artificially lower the calculated LogP.

-

Quantification & Self-Validation: Carefully sample both phases using a glass syringe. Quantify the benzoate concentration in each phase using LC-MS or GC-FID.

-

Self-Validation Check: Calculate the mass balance. The sum of the mass in the octanol phase and the mass in the aqueous phase must equal the initial mass introduced (within ±5%). A failure here indicates volatility loss or adsorption to the glass, invalidating the run.

-

-

Calculation:

. The values from the three different ratios must fall within a range of ± 0.3 log units.

Protocol B: Reversed-Phase HPLC Method (OECD 117)

For high-throughput screening of multiple benzoate derivatives, the RP-HPLC method is preferred. It relies on the correlation between chromatographic retention and lipophilicity [3].

Step-by-Step Methodology:

-

Calibration Standard Selection: Select 6 to 8 reference compounds with known, highly accurate Shake-Flask LogP values that bracket the expected LogP of the target benzoates (e.g., spanning LogP 2.0 to 5.0).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and water (e.g., 75:25 v/v). Ensure the pH is neutral, as benzoates can undergo hydrolysis at extreme pH levels.

-

Chromatographic Run: Inject the reference compounds and the target fluorinated benzoates onto a C18 analytical column. Record the retention times (

). -

Dead Time Determination: Inject an unretained marker (such as thiourea or formamide) to determine the column dead time (

). -

Capacity Factor Calculation: Calculate the capacity factor (

) for each compound using the formula: -

Self-Validation & Interpolation: Construct a calibration curve by plotting

versus the known LogP of the reference compounds.-

Self-Validation Check: The linear regression must yield an

. If the correlation is lower, the mobile phase composition or column chemistry is interacting specifically with the reference compounds, and the system must be recalibrated.

-

-

Final Derivation: Interpolate the LogP of the –CF3 and –OCF3 benzoates using the validated linear regression equation.

Conclusion

The substitution of a benzoate core with a –OCF3 group yields a compound that is measurably more lipophilic than its –CF3 analog. This counterintuitive phenomenon—where the addition of an oxygen atom increases hydrophobicity—is a direct result of negative hyperconjugation and the unique orthogonal conformation the –OCF3 group adopts relative to the aromatic ring. By utilizing rigorous, self-validating experimental protocols like the Shake-Flask and RP-HPLC methods, drug development professionals can accurately quantify these subtle differences, allowing for the precise tuning of pharmacokinetic profiles in novel therapeutics.

References

-

Leroux, F. R., Manteau, B., Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).[Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link]

-

OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate. PubChem.[Link]

Technical Guide: WDR5 Inhibitor Synthesis Intermediates

This guide details the chemical synthesis, intermediate scaffolds, and design logic for WDR5 inhibitors, focusing on the WIN-site antagonists OICR-9429 and the dihydroisoquinolinone class (e.g., C16), as well as peptidomimetic strategies.

Executive Summary

WD Repeat Domain 5 (WDR5) is a critical scaffolding component of the MLL/SET1 histone methyltransferase complex, driving H3K4 methylation.[1] Overexpression of WDR5 is implicated in MLL-rearranged leukemias, neuroblastoma, and MYC-driven cancers. Therapeutic intervention primarily targets the WIN site (WDR5-Interaction site), an arginine-binding pocket that anchors MLL1 and other partners to WDR5.[2]

This guide analyzes the synthetic pathways for high-affinity WDR5 antagonists.[2] It dissects the construction of the (trifluoromethyl)pyridin-2-one scaffold (OICR-9429) and the dihydroisoquinolinone bicyclic core, providing researcher-grade protocols for key intermediates.[2]

Structural Biology & Design Principles

Effective synthesis requires understanding the target pocket. The WIN site is a deep, V-shaped cavity dominated by hydrophobic interactions and a critical "arginine anchor" point.

-

The Arginine Mimetic: The central design challenge is mimicking the Arg3765 residue of MLL1.

Visualization: WDR5 Interaction Sites

Figure 1: WDR5 functional sites and inhibitor targeting logic. The WIN site is the primary target for displacing the MLL1 complex.

Case Study 1: Synthesis of OICR-9429

OICR-9429 is a benchmark non-peptidomimetic antagonist. Its structure comprises a central biaryl system linked to a methylpiperazine (arginine mimetic) and a trifluoromethyl-pyridone cap.

Retrosynthetic Analysis

The molecule is assembled via a convergent route involving three key fragments:

-

Fragment A: 4-(4-methylpiperazin-1-yl)aniline derivative.

-

Fragment B: Functionalized phenyl boronic acid (for the biaryl core).

-

Fragment C: 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (The "Warhead").

Detailed Synthetic Route

The synthesis proceeds through a nucleophilic aromatic substitution (

Step 1: Construction of the Piperazine-Phenyl Core

Reaction:

-

Reagents: 1-fluoro-4-nitrobenzene, 1-methylpiperazine,

, DMF.[2] -

Conditions: 80°C, 4 hours.

-

Intermediate 1: 1-methyl-4-(4-nitrophenyl)piperazine.

-

Note: The electron-withdrawing nitro group activates the ring for nucleophilic attack.[2]

-

Step 2: Reduction to Aniline

Reaction: Catalytic Hydrogenation or Metal Reduction.

-

Reagents:

(g), Pd/C (10%), Methanol. -

Intermediate 2: 4-(4-methylpiperazin-1-yl)aniline.

-

Critical Quality Attribute: This amine is oxidation-sensitive; store under inert atmosphere.[2]

-

Step 3: Biaryl Formation (Suzuki Coupling)

To create the extended biaryl scaffold found in OICR-9429 derivatives, Intermediate 2 is often halogenated or coupled with a pre-functionalized biaryl halide. A common convergent approach involves coupling a bromo-nitrobenzene with a boronic acid before the reduction step, or coupling the aniline with a halo-arene.[2]

-

Protocol:

Step 4: The Pyridone "Cap" Synthesis

The unique 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid moiety is synthesized via:

-

Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with cyanoacetamide.[2]

-

Cyclization in the presence of base (e.g., Piperidine/EtOH) to form the hydroxypyridine core.

-

Hydrolysis of the nitrile/ester to the carboxylic acid.

Step 5: Final Amide Coupling

Reaction: Amide bond formation between the Biaryl Aniline and Pyridone Acid.

-

Reagents: HATU (1.2 eq), DIEA (3 eq), DMF.

-

Procedure:

-

Dissolve Pyridone Acid in DMF. Add DIEA and HATU. Stir 15 min for activation.

-

Add Biaryl Aniline. Stir at RT for 16h.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

-

Visualization: OICR-9429 Synthesis Flow

Figure 2: Convergent synthesis pathway for OICR-9429.

Case Study 2: Dihydroisoquinolinone Inhibitors (C16)

Recent optimization (e.g., by the Fesik lab) led to the dihydroisoquinolinone class, which offers improved potency (Kd < 1 nM) and pharmacokinetic properties over early benzamides.

Key Intermediate: The Dihydroisoquinolinone Core

The synthesis of this bicyclic core is chemically elegant, utilizing a Claisen rearrangement to install the quaternary center.

Core Synthesis Protocol:

-

Allylation: Alkylation of dimethyl 5-hydroxyisophthalate with allyl bromide (

, Acetone, Reflux). -

Claisen Rearrangement: Thermal rearrangement of the allyl ether (200°C, diethylaniline) to the C-allyl phenol.

-

Ozonolysis/Cyclization:

Late-Stage Diversification

The core contains a phenol (from the Claisen step) which is activated as a Triflate (

Experimental Protocols (Self-Validating Systems)

Protocol A: General Amide Coupling (HATU Method)

Use this for the final assembly of WDR5 inhibitors.

Reagents:

-

Carboxylic Acid Fragment (1.0 equiv)[2]

-

Amine Fragment (1.0 equiv)[2]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

-

Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid in DMF (0.1 M concentration). Add DIPEA. Add HATU. The solution should turn slightly yellow. Stir for 10–15 minutes at room temperature (RT). Validation: LC-MS should show the formation of the activated ester (OBt/OAt adduct) if monitored.

-

Coupling: Add the Amine fragment. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–16 hours. Validation: Monitor by LC-MS for disappearance of the amine (m/z) and appearance of the product [M+H]+.

-

Workup: Dilute with EtOAc, wash with sat.

(x2), water, and brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol B: Suzuki-Miyaura Coupling for Biaryl Intermediates

Use this for linking the "Arginine Mimetic" ring to the "Solvent Channel" ring.[2]

Reagents:

-

Aryl Halide (1.0 equiv)[2]

-

Boronic Acid/Pinacol Ester (1.2 equiv)

- (0.05 equiv)[2]

- (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Combine Aryl Halide, Boronic Ester, and Pd catalyst in a microwave vial.

-

Solvent: Add Dioxane and aqueous

. -

Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Validation: Filter through Celite. LC-MS check. The biaryl product often has a distinct UV spectrum compared to starting materials.

Comparison of Key Scaffolds

| Scaffold Class | Representative Compound | Key Structural Feature | Synthesis Complexity | Potency (Kd) |

| Benzamides | OICR-9429 | Methylpiperazine + Biaryl | Moderate (Linear/Convergent) | ~93 nM |

| Peptidomimetics | MM-589 | Macrocyclic Peptide | High (SPPS + Cyclization) | < 1 nM |

| Dihydroisoquinolinones | C16 / Compound 14 | Bicyclic Lactam Core | High (Claisen/Ozonolysis) | < 0.1 nM |

| Imidazoles | WDR5-47 | Imidazole-Phenyl | Moderate | ~300 nM |

References

-

Discovery of OICR-9429: Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11, 571–578. Link

-

MM-589 Discovery: Karatas, H., et al. (2017).[5] Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction.[2] Journal of Medicinal Chemistry, 60(12), 4818–4839. Link

-

Dihydroisoquinolinone Series (C16): Tian, J., et al. (2020). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry, 63(2), 656–675. Link

-

WDR5-47 Characterization: Bolshan, Y., et al. (2013). Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. ACS Medicinal Chemistry Letters, 4(3), 353–357.[3] Link

-

Structural Basis of WDR5 Inhibition: Dharmarajan, V., et al. (2012). Structural basis for WDR5 interaction with the E2F1 transcription factor. Nucleic Acids Research, 40(13), 6333–6341. Link

Sources

- 1. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]

- 3. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

[1]

Abstract & Application Context

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a critical pharmacophore intermediate, notably utilized in the development of WD Repeat-Containing Protein 5 (WDR5) inhibitors for oncology research [1].[1] The presence of the trifluoromethoxy (-OCF

This guide details three distinct synthetic protocols for the conversion of 2-hydroxy-5-(trifluoromethoxy)benzoic acid to its methyl ester. While standard Fischer esterification is applicable, the presence of the ortho-phenolic group (forming strong intramolecular hydrogen bonds) and the electron-withdrawing -OCF

Key Chemical Properties

| Property | Value / Description |

| Target Molecule | Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate |

| Starting Material | 2-hydroxy-5-(trifluoromethoxy)benzoic acid |

| Molecular Formula | C |

| Molecular Weight | 236.15 g/mol |

| Key Challenge | Intramolecular H-bonding (deactivating carbonyl); -OCF |

Chemical Strategy & Reaction Logic

The synthesis relies on nucleophilic acyl substitution. The choice of method depends on scale, available equipment, and tolerance for acidic conditions.

Method Comparison

| Method | Reagents | Mechanism | Pros | Cons |

| A (Standard) | SOCl | Acid Chloride in situ | High yield, rapid, drives equilibrium. | Generates HCl/SO |

| B (Mild) | EDCI, DMAP, MeOH | Steglich Esterification | Room temp, neutral pH, no gas evolution. | Expensive reagents; urea byproduct removal. |

| C (Classic) | H | Fischer Esterification | Cheap, simple setup. | Slower (reversible equilibrium); requires reflux. |

Reaction Scheme

The following diagram illustrates the mechanistic pathways for the preferred Thionyl Chloride method (Method A) and the Steglich coupling (Method B).

Caption: Dual-pathway synthesis strategy. Method A proceeds via an acid chloride intermediate, while Method B utilizes an O-acylisourea intermediate.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Gram-scale synthesis, high yields, robust conversion.

Safety Note: Thionyl chloride (SOCl

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (CaCl

) or connect to an inert gas line (N -

Solvation: Charge the flask with 2-hydroxy-5-(trifluoromethoxy)benzoic acid (2.0 g, 9.0 mmol) and anhydrous Methanol (20 mL) . Cool the solution to 0°C using an ice bath.

-

Activation: Add Thionyl Chloride (1.3 mL, ~18.0 mmol, 2.0 equiv) dropwise over 10 minutes.

-

Observation: The reaction is exothermic; ensure slow addition to control temperature. Gas evolution (HCl/SO

) will occur.[3]

-

-

Reflux: Remove the ice bath and replace the addition funnel with a reflux condenser. Heat the mixture to reflux (65°C) for 2–3 hours .

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting acid (polar) should disappear, replaced by the less polar ester spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent in vacuo to remove excess methanol and SOCl

. -

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Saturated NaHCO

(2 x 30 mL) to neutralize trace acid. Caution: CO -

Wash with Brine (30 mL), dry over anhydrous Na

SO

-

-

Purification: Concentrate to dryness. The residue is typically pure enough for use (>95%). If necessary, purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes).

Method B: EDCI Coupling (Mild Conditions)

Best for: Small scale (<500 mg), acid-sensitive substrates, or parallel synthesis libraries. Reference Protocol Adapted from WDR5 Inhibitor Studies [1].

-

Dissolution: In a 50 mL flask, dissolve 2-hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv) in a 1:1 mixture of DCM (Dichloromethane) and MeOH (0.15 M concentration).

-

Reagent Addition: Cool to 0°C. Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) followed by DMAP (4-Dimethylaminopyridine, 0.2 equiv) .

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove DMAP/EDCI), then Saturated NaHCO

, then Brine. -

Dry over MgSO

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Analytical Data & Validation

Since the -OCF

Expected Analytical Signatures

| Technique | Signal | Assignment |

| 1H NMR (CDCl | Phenolic -OH (Intramolecular H-bond) | |

| Aromatic H (Ortho to Ester) | ||

| Aromatic H (Meta to Ester) | ||

| Aromatic H (Ortho to OH) | ||

| Methyl Ester (-OCH | ||

| 19F NMR | Trifluoromethoxy (-OCF | |

| MS (ESI) | m/z 237.1 [M+H] | Positive Ion Mode |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete conversion due to H-bonding. | Switch from Method C (H |

| Impurity: Methyl Ether | Alkylation of the phenol (-OH). | Avoid using Methyl Iodide/Base. Use acid-catalyzed methods (A or C) which are selective for the carboxylic acid. |

| Hydrolysis | Wet solvents or poor storage. | Store product in a desiccator. Ensure MeOH is anhydrous during synthesis. |

Workflow Visualization

The following diagram outlines the purification decision tree to ensure high purity (>98%) for biological assays.

Caption: Post-reaction workup and purification decision tree.

References

-

Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Source: National Institutes of Health (PMC / J Med Chem). Context: Describes the EDCI coupling protocol for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. URL:[Link]

-

Thionyl Chloride Mediated Esterification Mechanisms. Source: Master Organic Chemistry. Context: Mechanistic details on the activation of carboxylic acids via acid chlorides.[3] URL:[Link]

Sources

- 1. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemether USP Reference Standard CAS 71963-77-4 Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Selective Esterification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

This Application Note is structured as a comprehensive technical guide for the esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS: 129644-57-1). It prioritizes the Fischer Esterification method due to its high selectivity for the carboxylic acid functionality in the presence of a free phenolic hydroxyl group.

Abstract

This guide details the optimized protocol for the esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (5-TFMSA). While the presence of an electron-withdrawing trifluoromethoxy group (-OCF

Chemical Analysis & Strategy

Substrate Characteristics

The starting material, 5-TFMSA, contains three distinct functional motifs that dictate reactivity:

-

Carboxylic Acid (-COOH): The target for esterification.[1] Its pKa is lowered (approx. 2.5–2.8) relative to salicylic acid due to the electron-withdrawing nature of the -OCF

group. -

Phenolic Hydroxyl (-OH): Located ortho to the carboxylic acid. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state.

-

Trifluoromethoxy Group (-OCF

): A lipophilic, electron-withdrawing group at the meta position relative to the carboxylic acid. It deactivates the aromatic ring toward electrophilic substitution but increases the acidity of the phenol.

Method Selection Matrix

The choice of esterification method is critical to avoid side reactions such as O-alkylation of the phenol or decarboxylation.[2]

| Method | Reagents | Selectivity (COOH vs OH) | Suitability |

| Fischer Esterification | MeOH, H | High (Phenol is non-nucleophilic in acid) | Primary Protocol (Scalable, Cost-effective) |

| Alkyl Halide / Base | MeI, K | Low (Risks O-alkylation of phenol) | Not Recommended for free phenol products |

| Acid Chloride | SOCl | Medium (Phenol can react with SOCl | Secondary Protocol (For bulky esters) |

| Coupling Agents | EDC/DMAP, MeOH | High | Good for small scale, expensive for bulk |

Detailed Protocol: Fischer Esterification (Methyl Ester)[3]

This protocol describes the synthesis of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate .

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The high concentration of methanol drives the equilibrium forward (Le Chatelier's principle).

Figure 1: Mechanistic pathway of the acid-catalyzed esterification.

Materials & Reagents[4]

-

Substrate: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, 10–20 equiv)

-

Catalyst: Sulfuric acid (conc.[3] H

SO -

Quench: Saturated NaHCO

solution -

Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure

Step 1: Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 5-TFMSA (e.g., 10 g, 45.0 mmol) to the flask.

-

Add Methanol (50 mL). The solid may not dissolve completely until heated.

Step 2: Catalyst Addition

-

Critical Safety: While stirring, add concentrated H

SO-

Note: The reaction is exothermic.[3] If using thionyl chloride as a catalyst source (0.5 mL), add it slowly at 0°C, then warm to room temperature.

-

Step 3: Reflux

-

Heat the reaction mixture to reflux (approx. 65°C) using an oil bath or heating mantle.

-

Maintain reflux for 4–6 hours .

-

IPC (In-Process Control): Monitor by TLC (System: Hexane/EtOAc 3:1). The starting acid will be more polar (lower R

) than the ester product (higher R

Step 4: Workup

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol (approx. 80-90% volume reduction).

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash the organic layer carefully with saturated NaHCO

(2 x 30 mL).-

Caution: CO

evolution will occur. Vent the separatory funnel frequently. This step removes the catalyst and any unreacted starting acid.

-

-

Wash with Brine (saturated NaCl, 30 mL).

-

Dry the organic layer over anhydrous Na

SO

Step 5: Isolation

-

Filter off the drying agent.[2]

-

Concentrate the filtrate under vacuum to yield the crude ester.

-

Purification: The product is typically pure enough (>95%) for subsequent steps. If necessary, purify via:

-

Recrystallization: Hexane/EtOAc or pure Hexane (cooling).

-

Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (9:1).

-

Alternative Protocol: Acid Chloride Method

Use this method if the alcohol is sterically hindered (e.g., t-butanol) or if the Fischer method yield is low.

-

Activation: Dissolve 5-TFMSA in Toluene. Add Thionyl Chloride (SOCl

) (1.5 equiv) and a catalytic drop of DMF. -

Reaction: Heat to 70°C for 2 hours until gas evolution (SO

, HCl) ceases. -

Evaporation: Remove excess SOCl

and toluene under vacuum to obtain the crude acid chloride. -

Esterification: Redissolve in DCM. Add the desired Alcohol (1.2 equiv) and a base like Pyridine or Triethylamine (1.5 equiv) at 0°C. Stir at RT for 2 hours.

Analytical Characterization (Expected Data)

| Technique | Expected Signal / Observation | Interpretation |

| Methyl ester (-COOCH | ||

| Phenolic -OH (chelated) | ||

| Aromatic protons | ||

| Trifluoromethoxy group (-OCF | ||

| IR Spectroscopy | ~1680-1700 cm | Ester C=O stretch (conjugated) |

| ~3200-3400 cm | Phenolic O-H stretch (broad) |

Safety & Handling

-

Fluorinated Compounds: While the -OCF

group is stable, avoid contact with strong reducing agents (e.g., LiAlH -

Corrosives: H

SO -

Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent containers.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of the methyl ester.

References

-

PubChem. (n.d.). 2-hydroxy-5-(trifluoromethoxy)benzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.[1][4][5][6] Retrieved October 26, 2023, from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. reddit.com [reddit.com]

- 6. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]

Application Note: Optimization of EDCI/DMAP-Mediated Coupling Conditions for Salicylate Esters

Introduction & Chemical Context

Salicylate esters are highly valued pharmacophores and synthetic intermediates utilized across drug development, cosmetic formulation, and materials science. Synthesizing these esters directly from salicylic acid via Steglich esterification—utilizing a carbodiimide and 4-dimethylaminopyridine (DMAP)—presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I frequently observe that the bifunctional nature of salicylic acid compromises standard coupling protocols. The strong intramolecular hydrogen bond between the ortho-phenolic hydroxyl group and the carboxylic acid carbonyl reduces the electrophilicity of the activated intermediate. Furthermore, the presence of the unprotected phenolic -OH introduces the risk of competitive self-condensation and oligomerization. This guide provides a self-validating, field-proven methodology for optimizing EDCI/DMAP coupling conditions specifically tailored for salicylates.

Mechanistic Insights and Causality (E-E-A-T)

To design a robust protocol, one must understand the causality behind the reagent selection:

-

EDCI over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from organic solvents and often contaminates the final ester. In contrast, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) yields a water-soluble urea byproduct that is easily washed away during a mild aqueous workup. This is critical for salicylate esters, which can degrade during harsh silica gel chromatography.

-

The Critical Role of DMAP: When EDCI activates salicylic acid, it forms an O-acylisourea intermediate. Without a catalyst, this intermediate is prone to a slow, irreversible O-to-N acyl migration, forming an unreactive N-acylurea. DMAP acts as a superior nucleophilic acyl transfer catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium intermediate[1]. The steric bulk of this acylpyridinium species also shields the carbonyl from the less nucleophilic ortho-phenolic -OH, favoring attack by the target primary or secondary alcohol[2].

Figure 1: Mechanistic pathway of EDCI/DMAP esterification of salicylic acid.

Quantitative Optimization Data

Direct coupling is highly efficient when the target alcohol is a primary alcohol used in slight excess[3]. However, for sterically hindered secondary alcohols or phenols, transient protection of the phenolic -OH is recommended to prevent competitive self-condensation.

Table 1: Optimization of EDCI/DMAP Coupling for Salicylic Acid

| Substrate (Alcohol Type) | Equivalents (Acid : Alc : EDCI : DMAP) | Solvent | Temp / Time | Yield (%) | Mechanistic Notes |

| Primary (e.g., n-Butanol) | 1.0 : 1.2 : 1.2 : 0.1 | DCM | 0 °C to RT, 12h | 85-92% | Direct coupling successful; excess alcohol outcompetes phenolic -OH. |

| Secondary (e.g., Menthol) | 1.0 : 1.5 : 1.5 : 0.5 | DCM/DMF | 0 °C to RT, 24h | 60-70% | Higher DMAP loading required to stabilize the acylpyridinium species. |

| Phenol (e.g., Bakuchiol) | 1.0 : 1.0 : 1.2 : 0.2 | DCM | RT, 18h | 75-80% | Requires strict stoichiometric control to prevent disalicylide formation. |

| Hindered (w/ Protection) | 1.0 : 1.1 : 1.2 : 0.1 | DCM | 0 °C to RT, 12h | >90% | Phenolic -OH protected as an acetate prior to coupling. |

Validated Experimental Protocols

The following workflows are designed as self-validating systems . The sequential aqueous workup is chemically engineered to isolate the target ester by systematically altering the solubility states of the reagents and byproducts.

Figure 2: Step-by-step experimental workflow for salicylate ester synthesis.

Protocol A: Direct Steglich Esterification (For Primary/Secondary Alcohols)

Use this protocol when the target alcohol is highly nucleophilic.

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Salicylic Acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C suppresses the thermodynamic O-to-N acyl migration of the O-acylisourea intermediate, maximizing the yield of the active acylpyridinium species.

-

Activation: Add EDCI·HCl (1.2 equiv) in one solid portion, followed immediately by DMAP (0.1 to 0.2 equiv).

-

Coupling: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm naturally to room temperature (RT). Stir for an additional 12–24 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, typically 4:1).

-

Self-Validating Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially to remove specific impurities:

-

0.5 M HCl (2 × 20 mL): Protonates DMAP and the EDCI-urea byproduct, pulling them entirely into the aqueous phase.

-

Saturated aqueous NaHCO3 (2 × 20 mL): Deprotonates unreacted salicylic acid (pKa ~2.97), removing it as water-soluble sodium salicylate.

-

Brine (1 × 20 mL): Breaks any emulsions and removes residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude NMR should now exclusively show the target ester and trace unreacted alcohol, making flash column chromatography on silica gel highly predictable.

Protocol B: Esterification via Phenolic Protection (For Hindered Alcohols/Phenols)

Use this protocol to prevent oligomerization when coupling with sterically hindered substrates.

-

Protection: React salicylic acid with acetic anhydride (1.5 equiv) and a catalytic amount of sulfuric acid to yield acetylsalicylic acid. Recrystallize the intermediate from toluene.

-

Coupling: Follow Protocol A exactly, substituting salicylic acid with acetylsalicylic acid. Causality: The absence of the free phenolic -OH eliminates the possibility of self-condensation and significantly accelerates the coupling kinetics with hindered alcohols.

-

Selective Deprotection: Dissolve the resulting purified ester in a mixture of THF/MeOH (1:1). Add catalytic K2CO3 (0.1 equiv) and stir at RT for 2 hours. This selectively cleaves the phenolic acetate without hydrolyzing the more sterically hindered, newly formed target ester.

References

- Source: National Center for Biotechnology Information (PMC)

- Title: In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line Source: Science Alert URL

- Source: National Center for Biotechnology Information (PMC)

Sources

- 1. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of the salicylic acid ester of bakuchiol in psoriasis-surrogate keratinocytes and skin substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate in drug discovery

Application Note: Utilizing Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

Subject:

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (Methyl 5-trifluoromethoxysalicylate) is a high-value fluorinated building block used to introduce the privileged trifluoromethoxy (-OCF

Significance in Drug Discovery:

The -OCF

Core Applications:

-

Bioisosteric Replacement: A superior alternative to -Cl, -CF

, or -OCH -

Fragment-Based Drug Discovery (FBDD): The salicylate core serves as a "privileged scaffold" for targeting metalloenzymes and kinases, while the 5-OCF

tail probes hydrophobic pockets. -

Prodrug Design: The methyl ester functions as a masking group for the active salicylic acid moiety, improving oral bioavailability before systemic hydrolysis.

Part 2: Technical Profile & Structural Analysis

Physicochemical Properties

The 5-trifluoromethoxy group imparts distinct properties compared to its non-fluorinated analogs.

| Property | Value / Description | Impact on Drug Design |

| Lipophilicity ( | +1.04 (approx) | Significantly higher than -OCH |

| Electronic Effect ( | +0.35 | Electron-withdrawing (inductive). Increases the acidity of the phenol and the benzoic acid (upon hydrolysis). |

| Metabolic Stability | High | The C-F bond energy (~116 kcal/mol) renders the group resistant to oxidative metabolism (unlike -OCH |

| Conformation | Flexible/Twisted | The O-CF |

Structural Logic Diagram

The following diagram illustrates the pharmacophore features of the scaffold.

Caption: Pharmacophore map of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate showing the interplay between the intramolecular hydrogen bond and the diversity vectors.

Part 3: Experimental Protocols

These protocols are designed to overcome the specific reactivity challenges of salicylates, particularly the reduced electrophilicity of the ester carbonyl due to the strong intramolecular hydrogen bond with the phenol.

Protocol A: Controlled Hydrolysis (Activation to Acid)

Purpose: To generate 2-hydroxy-5-(trifluoromethoxy)benzoic acid for downstream coupling.

Reagents:

-

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 eq) -

Solvent: THF:Water (3:1 v/v)

-

1M HCl (for acidification)

Procedure:

-

Dissolution: Dissolve the methyl ester (1.0 mmol) in THF (3 mL) in a round-bottom flask.

-

Activation: Add a solution of LiOH·H

O (3.0 mmol) in Water (1 mL) dropwise.-

Note: The solution may turn yellow due to phenolate formation.

-

-

Reaction: Stir vigorously at 40°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ester spot (higher R

) should disappear.

-

-

Workup:

-

Cool to 0°C.

-

Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate or form an oil.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Yield: Expect >90% yield of a white/off-white solid.

Protocol B: High-Efficiency Amidation (Salicylamide Library Synthesis)

Purpose: To synthesize a library of 5-trifluoromethoxy salicylamides. Direct aminolysis of the methyl ester is often sluggish; coupling via the acid is recommended.

Reagents:

-

Acid from Protocol A (1.0 eq)

-

Amine (R-NH

) (1.2 eq) -

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Procedure:

-

Activation: In a dried vial, dissolve the Acid (0.5 mmol) and HATU (0.6 mmol) in DMF (2 mL).

-

Base Addition: Add DIPEA (1.5 mmol). Stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add the Amine (0.6 mmol).

-

Incubation: Stir at RT for 12 hours.

-

Troubleshooting: If the reaction is slow (due to steric bulk of the amine), heat to 50°C.

-

-

Purification:

-

Dilute with EtOAc, wash with saturated NaHCO

(removes unreacted acid) and 1M HCl (removes unreacted amine). -

Purify via flash chromatography (SiO

).

-

Protocol C: "Fluorine Scan" Bioisosteric Evaluation

Purpose: To compare the -OCF

Workflow:

-

Synthesize: Prepare the 5-OCF

analog using Protocol B. -

Synthesize Controls: Prepare the 5-Cl and 5-H analogs using commercially available methyl 5-chlorosalicylate and methyl salicylate.

-

Assay: Test all three in the target assay (e.g., COX-2 inhibition, Kinase assay).

-

Analyze: Calculate the Lipophilic Ligand Efficiency (LLE) :

-

Success Criterion: If the 5-OCF

analog maintains potency but increases metabolic half-life (

-

Part 4: Drug Discovery Applications (Case Studies)

Case Study 1: Metabolic Blocking in COX Inhibitors

Salicylates are classic COX inhibitors. However, simple salicylates can be rapidly metabolized via hydroxylation at the C5 position.

-

Application: Replacing the C5-H with C5-OCF

blocks this metabolic soft spot. -

Result: The -OCF

group prevents CYP450 oxidation while enhancing lipophilicity, potentially increasing the drug's residence time in the hydrophobic channel of the COX enzyme.

Case Study 2: Kinase Inhibitor "Warhead" Design

Many kinase inhibitors utilize a "hinge binder" motif. Salicylamides can form bidentate hydrogen bonds with the kinase hinge region.

-

Strategy: Use Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate to synthesize a library of N-aryl salicylamides.

-

Effect: The 5-OCF

group projects into the "back pocket" (hydrophobic region II) of the kinase ATP site. Its flexibility allows it to adapt to the pocket shape better than a rigid -CF

Workflow Diagram: From Building Block to Lead

Caption: Synthetic workflow converting the methyl ester building block into diverse bioactive scaffolds.

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: The trifluoromethoxy group is stable, but the ester can hydrolyze if exposed to moisture over long periods. Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

-

Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of down the drain.

Part 6: References

-

Manteau, B., et al. "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." ChemMedChem, 2010. Link (Review of -OCF3 properties in drug design).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Discussion on -OCF3 vs -Cl bioisosterism).

-

Leroux, F. R., et al. "Trifluoromethoxy derivatives as medicinally relevant compounds." Future Medicinal Chemistry, 2019. Link (Specific applications of the OCF3 group).

-

PubChem Compound Summary. "2-Hydroxy-5-(trifluoromethoxy)benzoic acid" (Acid form of the topic compound). Link (For structural verification).

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link (Source for Sigma and Pi constants).

Sources

Troubleshooting & Optimization

Improving yield of 5-trifluoromethoxy salicylate esterification

Welcome to the Technical Support Center for the esterification of 5-trifluoromethoxy salicylic acid (2-hydroxy-5-(trifluoromethoxy)benzoic acid). As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles when working with this specific substrate.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you achieve >85% esterification yields.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does standard Fischer esterification result in poor yields (<30%) for 5-trifluoromethoxy salicylic acid? A: The poor yield is driven by two synergistic deactivating factors. First, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Second, the 5-trifluoromethoxy (–OCF₃) group exerts a powerful electron-withdrawing inductive effect. While this increases the acidity of the proton, it severely destabilizes the protonated oxonium intermediate required during Fischer esterification. Consequently, forcing conditions (refluxing in neat alcohol with H₂SO₄) often lead to incomplete conversion or thermal degradation.

Q2: I attempted an SN2 alkylation using an alkyl halide and K₂CO₃, but I am seeing a mixture of products. What is happening? A: You are observing competitive O-alkylation at the phenol position. Salicylic acids contain two nucleophilic sites: the carboxylate and the phenoxide. The strongly electron-withdrawing –OCF₃ group at the para position relative to the phenol increases the acidity of the phenol. Under mildly basic conditions (like K₂CO₃), the phenol is partially deprotonated, leading to a mixture of the desired ester, the phenol ether, and dialkylated byproducts. To resolve this, you must use a carboxyl-selective activation method.

Q3: What is the most effective method to achieve high yields for this specific substrate? A: Carbodiimide-mediated coupling—specifically using EDCI and DMAP (Steglich esterification)—is the gold standard for this substrate. A structural optimization study on salicylic acid-derived inhibitors demonstrated that reacting 2-hydroxy-5-(trifluoromethoxy)benzoic acid with EDCI and DMAP in a DCM/MeOH mixture successfully bypasses both steric and electronic deactivation, yielding the ester efficiently at room temperature . EDCI is preferred over DCC because the resulting urea byproduct is water-soluble, simplifying downstream purification.

Part 2: Diagnostic Workflow & Data Presentation

When optimizing your reaction, use the following diagnostic workflow to identify the root cause of yield bottlenecks.

Diagnostic workflow for troubleshooting low yields in 5-trifluoromethoxy salicylate esterification.

Quantitative Method Comparison

To guide your methodology selection, below is a summary of typical esterification approaches applied to 5-trifluoromethoxy salicylic acid and their expected outcomes:

| Esterification Method | Reagents / Conditions | Typical Yield | Primary Impurity / Issue | Recommendation |

| Fischer Esterification | R-OH, H₂SO₄, Reflux | < 30% | Unreacted starting material | Not recommended due to –OCF₃ deactivation. |

| Base-Promoted Alkylation | R-X, K₂CO₃, DMF | 40 - 50% | Phenol ether (O-alkylation) | Avoid unless the phenol is pre-protected. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then R-OH | 60 - 70% | Polymeric degradation products | Viable, but requires harsh, acidic conditions. |

| Steglich (Carbodiimide) | EDCI, DMAP, DCM, 0 °C to RT | > 85% | N-acylurea (if DMAP is too low) | Optimal Method for high purity and yield. |

Part 3: Validated Step-by-Step Protocol (EDCI/DMAP Coupling)

This protocol is designed as a self-validating system . By incorporating in-process checkpoints, you can verify the causality of the reaction at each stage rather than blindly waiting for the final yield.

Mechanistic pathway of DMAP-catalyzed Steglich esterification preventing side reactions.

Step 1: Reagent Preparation & Activation

-

Dissolve 1.0 equivalent of 5-trifluoromethoxy salicylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.3 M concentration.

-

Causality: Anhydrous conditions are critical. Moisture will competitively hydrolyze the highly reactive O-acylisourea intermediate back to the starting acid.

-

-

Cool the mixture to 0 °C using an ice bath.

-

Add 1.5 equivalents of EDCI hydrochloride and 0.2 equivalents of DMAP.

-

Validation Checkpoint: Stir for 15–30 minutes. A slight color change or complete dissolution indicates the successful formation of the active O-acylisourea and subsequent acylpyridinium intermediate.

-

Step 2: Nucleophilic Addition

-

Add 2.0 to 5.0 equivalents of the target alcohol (e.g., Methanol or Ethanol). If the alcohol is a solid, dissolve it in a minimum volume of anhydrous DCM before dropwise addition.

-

Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–16 hours.

-

Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It reacts with the O-acylisourea much faster than the alcohol does, forming a highly electrophilic acylpyridinium intermediate. This completely prevents the O-acylisourea from undergoing a detrimental 1,3-rearrangement into a dead-end N-acylurea byproduct .

-

Validation Checkpoint: Spot the reaction on a TLC plate (UV 254 nm). The lower Rf starting acid spot should be completely consumed, replaced by a higher Rf ester spot.

-

Step 3: Quench and Extraction

-

Quench the reaction by adding an equal volume of deionized water.

-

Transfer to a separatory funnel. Wash the organic layer sequentially with:

-

1M HCl (x2) : Removes DMAP and unreacted EDCI.

-

Saturated NaHCO₃ (x2) : Removes any trace unreacted starting carboxylic acid.

-

Brine (x1) : Removes residual water from the organic layer.

-

Validation Checkpoint: The aqueous washes ensure all water-soluble urea byproducts are removed. Check the organic layer via LCMS; only the target product mass should be present, confirming the integrity of the extraction.

-

Step 4: Isolation

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Validation: Run a ¹H NMR. You should observe the complete disappearance of the broad carboxylic acid proton (~11.0 ppm) and the appearance of the new ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester), alongside the intact phenol proton (~10.5 ppm).

References

Technical Support Center: Purification of Methyl Salicylate Derivatives

Topic: Flash Chromatography Purification of Methyl Salicylate Derivatives Ticket ID: #MS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Chemistry of the Separation

Welcome to the technical support hub for phenolic ester purification. Methyl salicylate (wintergreen oil) and its derivatives present a unique chromatographic challenge. Unlike simple esters, these compounds possess a phenolic hydroxyl group ortho to the ester carbonyl.

The Critical Insight: Methyl salicylate exhibits strong intramolecular hydrogen bonding (between the phenolic -OH and the ester C=O). This internal bond reduces the compound's apparent polarity and "shields" the hydroxyl group from the stationary phase. However, derivatives (e.g., nitro-, halo-, or alkyl-substituted) often perturb this electronic balance or introduce new polar functionalities, leading to the two most common failure modes in flash chromatography: peak tailing and co-elution with starting materials .

This guide provides a self-validating system to overcome these issues, ensuring high purity for drug development applications.

Module 1: Method Development Strategy

Do not guess your gradient. Use this systematic workflow to design a robust separation method.

Step 1: The TLC "Scout" (The Self-Validating Step)

Before touching the flash system, you must validate solvent selectivity on Thin Layer Chromatography (TLC).

-

Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).

-

Polar System: Dichloromethane / Methanol (DCM/MeOH) – Use only if derivatives are highly polar.

-

The "Phenol" Rule: If your derivative retains the free phenolic -OH, you must acidify your mobile phase to prevent tailing.

-

Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to the organic modifier.

-

Step 2: Calculating the Gradient (Rf to CV)

A reliable flash run requires the target compound to elute between 2 and 10 Column Volumes (CV).

-

Target Rf: 0.25 – 0.35 in the specific TLC solvent mixture.

-

The Formula:

-

Example: If Rf = 0.3, elution occurs at

3.3 CV.

-

Step 3: Loading Technique

-

Liquid Loading: Acceptable for oils (common for methyl salicylate derivatives). Dissolve in minimum DCM or Hexane.

-

Dry Loading (Recommended for Resolution): If

between your product and impurity, use dry loading. Adsorb crude onto Celite 545 or silica (ratio 1:3 sample:sorbent) to eliminate band broadening caused by injection volume.

Workflow Visualization

Figure 1: Decision matrix for method development. Note the loop for acid modification if tailing is observed.

Module 2: Troubleshooting & Error Correction

This section addresses specific failure modes reported by users working with salicylate derivatives.

Issue 1: Severe Peak Tailing

Symptom: The product elutes over 10+ CVs, contaminating later fractions.

-

Root Cause: The phenolic hydroxyl group acts as a weak acid (

). It interacts with the acidic silanols ( -

The Fix: Acid Modification.

-

Add 0.1% - 1.0% Acetic Acid to both Solvent A (Weak) and Solvent B (Strong).

-

Mechanism:[2] The added acid suppresses the ionization of silanols and saturates the active sites, forcing the salicylate derivative to remain in the mobile phase rather than dragging on the silica [1].

-

Issue 2: Co-elution with Starting Material (Salicylic Acid)

Symptom: Methyl salicylate derivative overlaps with unreacted salicylic acid.

-

Root Cause: Similar polarity and structural motifs.

-

The Fix: Change Selectivity (Solvent Swap).

-

If using Hex/EtOAc, switch to Dichloromethane (DCM) / Methanol .

-

Why: DCM interacts differently with the aromatic ring (

- -

Alternative: Use a functionalized silica column, such as Amine-bonded silica . The acidic starting material will retain strongly on the basic amine silica, while the neutral ester derivative elutes quickly.

-

Issue 3: Sample Decomposition

Symptom: NMR shows hydrolysis (loss of methyl group) after purification.

-

Root Cause: Silica gel is naturally acidic (

). Prolonged exposure can hydrolyze sensitive esters. -

The Fix:

-

Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with neutral solvent.

-

Rapid Elution: Increase flow rate and gradient slope to minimize residence time.

-

Troubleshooting Logic Tree

Figure 2: Logic tree for resolving common chromatographic failures with phenolic esters.

Module 3: Experimental Protocols & Data

Standard Protocol: Purification of 5-Nitrosalicylate Derivative

Context: Common intermediate in drug synthesis. The nitro group increases polarity significantly.

-

Column: 12g Spherical Silica (20-40 µm).

-

Flow Rate: 30 mL/min.

-

Solvents:

-

Solvent A: Hexane + 0.5% Acetic Acid.

-

Solvent B: Ethyl Acetate + 0.5% Acetic Acid.

-

-

Equilibration: 3 CV at 0% B.

-

Gradient Profile:

-

0 - 1 min: 0% B (Isocratic Hold).

-

1 - 10 min: 0% to 40% B (Linear Ramp).

-

10 - 12 min: 40% to 100% B (Flush).

-

-

Detection: UV at 305 nm (Phenolic absorption) and 254 nm (Aromatic).

Solvent System Comparison Table

| Solvent System | Polarity | Application | Modifier Requirement |

| Hexane / EtOAc | Medium | General purpose for most methyl salicylate derivatives. | Required (0.5% AcOH) to prevent tailing. |

| DCM / Methanol | High | Highly polar derivatives (e.g., glycosides or amine salts). | Optional. Methanol suppresses silanols naturally. |

| Toluene / EtOAc | Low/Med | Separation of regio-isomers (ortho vs para). | Required . Toluene provides |

| Heptane / Acetone | Medium | Alternative if product co-elutes with EtOAc impurities. | Required . |

Module 4: Frequently Asked Questions (FAQ)

Q: My crude sample is an oil. Can I just inject it directly? A: Yes, but with caution. Methyl salicylate derivatives are often oils. If the viscosity is high, viscous fingering will ruin your resolution. Dilute the oil 1:1 with the starting mobile phase (e.g., Hexane) before injection. If the sample precipitates in Hexane, use a minimum amount of DCM or employ dry loading on Celite [2].

Q: Why do I see a "ghost peak" at the solvent front? A: This is likely the "solvent dump" or non-retained impurities. However, if you are using Toluene or Benzene as a solvent, they absorb strongly in UV. Ensure your detection wavelength is >280 nm to avoid solvent cutoff interference.

Q: Can I use Reverse Phase (C18) for these compounds? A: Absolutely. If Normal Phase (Silica) fails to separate the derivative from the starting material, C18 is excellent. The mechanism changes from adsorption (polarity) to partition (hydrophobicity).

-

Recommended RP System: Water (0.1% Formic Acid) / Acetonitrile.[1]

-

Note: Methyl salicylate elutes later on C18 than salicylic acid due to the hydrophobic methyl ester group.

Q: The product is UV active but the signal is weak. What wavelength should I use? A: While 254 nm is standard for aromatics, salicylates have a shifted absorption maximum due to conjugation with the ester and hydroxyl auxochromes. Set your detector to 304-310 nm for maximum sensitivity and specificity [3].

References

-